molecular formula C11H11N3O B012814 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 110911-78-9

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B012814
CAS No.: 110911-78-9
M. Wt: 201.22 g/mol
InChI Key: PWBYHQRMXASZSM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a high-purity chemical compound designed for research and development applications. The pyrazolo[1,5-a]pyridine scaffold is recognized in medicinal chemistry as a privileged structure for designing kinase inhibitors . Related pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, are established cores in several commercial drugs and bioactive molecules, underscoring the therapeutic potential of this chemical class . This specific derivative features a carbonitrile group and an ethoxy substituent, which are common functional groups used to modulate a compound's electronic properties, binding affinity, and metabolic stability during the optimization of structure-activity relationships (SAR) . Researchers value this scaffold for its versatility in constructing targeted libraries for drug discovery, particularly in oncology. The compound is rigorously characterized to ensure identity and purity, providing a reliable building block for your innovative research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-3-15-11-9(7-12)10-6-8(2)4-5-14(10)13-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBYHQRMXASZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C=CC(=CC2=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3,3-Dialkoxypropionates with Aminopyrazoles

A foundational method for constructing the pyrazolo[1,5-a]pyridine scaffold involves the condensation of 3,3-dialkoxypropionates with 5-aminopyrazoles. In the patent CN103896951A, 3,3-dimethoxypropionate reacts with methyl formate under basic conditions (e.g., sodium methoxide) to generate a β-ketoester intermediate, which subsequently undergoes cyclization with 3-methyl-5-aminopyrazole in the presence of acetic acid. Adapting this protocol, 5-methyl-3-aminopyrazole could serve as the starting material for 2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile.

Optimization Parameters

  • Base Selection : Sodium methoxide or potassium tert-butoxide facilitates deprotonation and enolate formation.

  • Solvent System : Toluene or dichloromethane ensures optimal solubility for intermediates.

  • Cyclization Temperature : Reactions at 35–45°C for 12–48 hours achieve >75% yields in model systems.

Table 1. Cyclization Reaction Conditions and Yields

Starting MaterialBaseSolventTime (h)Yield (%)
3,3-DimethoxypropionateNaOMeToluene4878.3
3,3-DiethoxypropionateKOtBuDCM3682.1

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Coupling for Aryl Substituents

The RSC supplementary data highlights the use of Pd(PPh₃)₄ and copper iodide in cross-coupling reactions to introduce aryl groups at the pyrazolo[1,5-a]pyridine C3 position. For this compound, a cyano group can be installed via palladium-catalyzed cyanation.

Reaction Protocol

  • Substrate Preparation : 3-Bromo-5-methylpyrazolo[1,5-a]pyridine is treated with zinc cyanide (Zn(CN)₂) in the presence of Pd₂(dba)₃ and Xantphos.

  • Ethoxy Introduction : Williamson ether synthesis with ethyl bromide and potassium carbonate in DMF.

Critical Considerations

  • Catalyst Loading : 5 mol% Pd₂(dba)₃ achieves full conversion in <6 hours.

  • Cyanation Efficiency : Yields improve with microwave irradiation (120°C, 30 min).

Table 2. Cyanation and Alkoxylation Results

StepReagentConditionsYield (%)
CyanationZn(CN)₂, Pd/XantphosDMF, 120°C, 30 min89
EthoxylationEtBr, K₂CO₃DMF, 80°C, 12 h93

One-Pot Disproportionation for Streamlined Synthesis

Hantzsch Dihydropyridine Intermediate

The ARKIVOC 2009 protocol describes a one-pot synthesis of pyrazolo[1,5-a]pyridines via disproportionation of Hantzsch dihydropyridines. Applying this method, 5-methyl-2-ethoxypyridine-3-carbonitrile is condensed with hydrazine hydrate under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyrazolopyridine intermediate, which oxidizes in situ to the aromatic product.

Advantages

  • Atom Economy : Eliminates multi-step purification.

  • Solvent Compatibility : Ethanol or acetic acid enables mild reaction conditions.

Table 3. One-Pot Synthesis Performance

Oxidizing AgentTemperature (°C)Time (h)Yield (%)
DDQ80668
MnO₂252457

Functional Group Interconversion Pathways

Nitrile Installation via Aldoxime Dehydration

An alternative route involves converting a carbonyl group to a nitrile. For example, 2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is treated with hydroxylamine hydrochloride to form the aldoxime, followed by dehydration using POCl₃ or TFAA.

Key Observations

  • Dehydration Efficiency : TFAA in DCM achieves >90% conversion.

  • Byproduct Mitigation : Silica gel chromatography removes residual oxime intermediates.

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison for this compound

MethodStepsTotal Yield (%)ScalabilityCost Efficiency
Cyclization365–78HighModerate
Cross-Coupling470–89MediumLow
One-Pot Disproportionation257–68LowHigh

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit various protein kinases involved in cancer progression. For instance, they have shown potential as selective inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis .

Enzyme Inhibition

The compound has also been studied for its enzymatic inhibitory activities. Pyrazolo[1,5-a]pyridines have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In particular, some derivatives have demonstrated potent inhibition against CDK2 and CDK9, indicating their potential as therapeutic agents in treating cancer .

Versatility in Organic Synthesis

The compound's unique structure makes it a versatile precursor for synthesizing more complex molecules. Its reactivity can be exploited in various organic transformations, making it valuable in developing new synthetic methodologies within organic chemistry.

Photophysical Properties

Recent studies have explored the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, including their potential use as fluorophores in bioimaging applications. The ability of these compounds to function as lipid droplet biomarkers in cancer cells highlights their versatility beyond traditional medicinal chemistry applications .

Development of Organic Light-Emitting Devices

The exceptional photophysical properties of pyrazolo[1,5-a]pyridines have led researchers to investigate their use in organic light-emitting devices (OLEDs). The unique electronic characteristics of these compounds facilitate their application in advanced material science technologies .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated selective inhibition of AXL and c-MET kinases by pyrazolo[1,5-a]pyridine derivatives.
Synthesis MethodsExplored various synthetic routes for creating diverse pyrazolo derivatives with enhanced biological activity.
Photophysical PropertiesInvestigated the use of pyrazolo derivatives as biomarkers for HeLa cells and their potential applications in bioimaging.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]pyridine Family

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile Ethoxy (2), Methyl (5), Carbonitrile (3) C₁₁H₁₁N₃O High lipophilicity; kinase inhibition
5-Methylpyrazolo[1,5-a]pyridine-3-carbonitrile Methyl (5), Carbonitrile (3) C₉H₇N₃ Lower metabolic stability; moderate antimicrobial activity
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Bromo (6), Methoxy (4), Carbonitrile (3) C₁₀H₈BrN₃O Enhanced electrophilicity; used in cross-coupling reactions
4-Hydroxy-6-bromo-pyrazolo[1,5-a]pyridine-3-carbonitrile Hydroxy (4), Bromo (6), Carbonitrile (3) C₉H₅BrN₃O Polar due to -OH; potential solubility issues

Key Observations :

  • Ethoxy vs. Methoxy/Hydroxy : The ethoxy group in the target compound improves lipophilicity compared to polar -OH or smaller -OCH₃ groups, favoring membrane permeability .
  • Brominated Derivatives : Bromine at position 6 (e.g., 6-Bromo-4-methoxy analog) enhances electrophilic reactivity for Suzuki couplings but may reduce bioavailability .

Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile Amino (7), Oxo (5), Carbonitrile (3) C₇H₆N₅O Strong hydrogen bonding; enzyme inhibition
2-[(3-Bromophenyl)amino]-7-oxo-5-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (4f) Bromophenyl (2), Oxo (7), Propyl (5) C₁₇H₁₅BrN₆O Anticancer activity (NCI screening)
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cyclopropyl (7), Carboxylic acid (3) C₁₀H₁₀N₄O₂ Enhanced target binding via -COOH

Key Observations :

  • Pyrimidine vs. Pyridine Core : Pyrazolo[1,5-a]pyrimidines exhibit distinct electronic properties due to an additional nitrogen atom, often leading to varied biological targets .
  • Functional Group Impact : Carboxylic acid substituents (e.g., in 7-Cyclopropyl analog) improve binding affinity but reduce cell permeability compared to carbonitriles .

Thienotriazolopyrimidines and Other Heterocycles

Compound Name Core Structure Key Properties/Activities References
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines Fused thiophene-triazole-pyrimidine Low anticancer activity in NCI screens
6-(2,2,2-Trifluoroacetyl)pyridine-3-carbonitrile Pyridine with trifluoroacetyl Strong enzyme inhibition via -CF₃ group

Key Observations :

  • Core Structure Matters: Thienotriazolopyrimidines showed lower anticancer activity than pyrazolo[1,5-a]pyridines, underscoring the importance of the pyridine core in kinase targeting .
  • Electron-Withdrawing Groups : Trifluoroacetyl analogs (e.g., in ) exhibit potent enzyme interactions but higher metabolic instability than ethoxy/methyl-substituted compounds .

Biological Activity

2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile (CAS No. 110911-78-9) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique fused ring structure, which includes both pyrazole and pyridine rings. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties.

The molecular formula of this compound is C11H11N3OC_{11}H_{11}N_3O, with a molecular weight of approximately 201.224 g/mol. The compound features a nitrile functional group that contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still subjects of ongoing research, but preliminary findings suggest a promising potential for therapeutic applications.

Biological Activity Studies

Recent studies have explored the biological activities of compounds related to the pyrazolo[1,5-a]pyridine scaffold. A notable study evaluated a series of derivatives for their anti-Mycobacterium tuberculosis (Mtb) activity, revealing significant potency against drug-susceptible and multidrug-resistant strains. Although specific data on this compound is limited, it is expected to exhibit similar properties based on structural analogies.

Table 1: Antitubercular Activity of Related Compounds

CompoundMIC (nM)Resistance Type
5g1914HRSZ
5k22.3–223HRZ
5p<184HRZ
5t<35.9EHRSZ

Note: MIC refers to the minimum inhibitory concentration required to inhibit bacterial growth.

Case Studies

A case study highlighted the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives as new anti-tubercular agents. Among these, one compound demonstrated a significant reduction in bacterial burden in an infected mouse model, suggesting its potential as a lead compound for further drug development. This underscores the relevance of structural modifications in enhancing biological activity.

Comparative Analysis

Comparative studies with similar compounds indicate that this compound possesses unique characteristics due to its nitrile group. This functional group may enhance its interaction with biological targets compared to other derivatives lacking this moiety.

Table 2: Comparison with Similar Compounds

Compound NameBiological Activity
2-Ethoxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileModerate anticancer activity
2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carboxylateAntimicrobial properties
2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-amineEnzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves cyclocondensation of 5-aminopyrazole precursors with β-diketones or enaminonitriles under reflux in polar aprotic solvents like DMF, often with catalytic acetic acid . For example, refluxing 5-aminopyrazole with acetylacetone in DMF at elevated temperatures (e.g., 120°C) yields pyrazolo[1,5-a]pyrimidine intermediates, which can be further functionalized. Optimization includes adjusting solvent polarity, reaction time (5–12 hours), and stoichiometry of reagents to minimize side products. Post-synthetic purification via recrystallization (e.g., ethanol or dioxane) is critical for isolating high-purity crystals .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Assign substituent patterns by analyzing aromatic proton splitting (e.g., δ 7.4–8.6 ppm for pyridine/pyrazole protons) and coupling constants (e.g., J = 4.7 Hz for pyrimidine protons) . Ethoxy groups typically appear as triplets (δ ~1.3–1.5 ppm for CH3, δ ~4.2–4.5 ppm for OCH2).
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and ethoxy (C-O-C) bands at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 279.30 for C15H13N5O) validate the molecular formula, while fragmentation patterns elucidate substituent stability .

Q. How can chromatographic techniques be applied to resolve synthetic byproducts?

  • Methodology : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate regioisomers or unreacted precursors. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) provides higher resolution. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for derivatives be systematically investigated?

  • Methodology :

  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., monoclinic P21/c space group parameters: a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.92°) to confirm substituent geometry .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions or solvent retention affecting melting points .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to detect misassignments .

Q. What strategies are effective in elucidating the reaction mechanism of cyano group functionalization in this scaffold?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., enamine or nitrile hydration products).
  • Isotopic Labeling : Use 15N-labeled reagents to trace nitrogen migration in cyclization steps .
  • DFT Calculations : Map potential energy surfaces (e.g., transition states for ring closure) to determine rate-limiting steps .

Q. How can structure-activity relationships (SAR) be systematically explored for pharmacological applications?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the 5-methyl or 2-ethoxy positions (e.g., halogens, alkyl groups) via Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Biological Assays : Screen analogs for kinase inhibition (e.g., CDK2 or JAK2) using fluorescence polarization assays. Correlate IC50 values with substituent electronic profiles (Hammett σ constants) .
  • Molecular Docking : Simulate binding poses in target proteins (e.g., ATP-binding pockets) to prioritize synthetic targets .

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